

NVP-AUY922 Target Engagement in Cancer Cells: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Nvp-dff332*

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This guide provides a comprehensive technical overview of the target engagement of NVP-AUY922 (Luminespib), a potent inhibitor of Heat Shock Protein 90 (HSP90), in cancer cells. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

NVP-AUY922 is a second-generation, non-geldanamycin, resorcinolic isoxazole amide inhibitor of HSP90.^[1] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival. The mechanism of action of NVP-AUY922 involves competitively binding to the ATP-binding pocket in the N-terminal domain of HSP90. This binding event prevents the hydrolysis of ATP, which is essential for the chaperone's function. Consequently, the HSP90 client proteins are destabilized, leading to their ubiquitination and subsequent degradation by the proteasome. This disruption of multiple oncogenic signaling pathways simultaneously contributes to the potent anti-cancer activity of NVP-AUY922.^[1]

Quantitative Data on NVP-AUY922 Target Engagement and Activity

The efficacy of NVP-AUY922 is demonstrated by its high binding affinity to HSP90 and its potent inhibition of cancer cell proliferation.

Parameter	Target/Cell Line	Value	Reference
Binding Affinity (Kd)	HSP90	1.7 nM	[1]
Binding Affinity (Kd)	Hsp90N	5.10 ± 2.10 nM	[2]
IC50	HSP90α	13 nM	[3][4]
IC50	HSP90β	21 nM	[3][4]
GI50	BT474 (Breast Cancer)	3 nM	[3][5]
GI50	A2780 (Ovarian Cancer)	11 nM	[1]
GI50	U87MG (Glioblastoma)	7 nM	[1]
GI50	PC3 (Prostate Cancer)	37 nM	[1]
GI50	WM266.4 (Melanoma)	31 nM	[1]
GI50	Various Human Tumor Cell Lines	2 to 40 nM	[1]

Table 1: Quantitative analysis of NVP-AUY922 binding affinity and cellular activity.

Experimental Protocols

Affinity Purification followed by SWATH-MS for Differential Interactome Analysis

This protocol describes the methodology used to characterize changes in protein-protein interactions induced by NVP-AUY922.[6]

Cell Culture and Lysis:

- Express FLAG-tagged bait proteins in the cancer cell line of interest.
- Wash cells with 10 mL of PBS before scraping them in PBS.
- Pellet the cells from two 150 mm plates by centrifugation.
- Remove the supernatant, freeze the pellet on dry ice, and store at -80°C.

Affinity Purification:

- Perform affinity purification using FLAG magnetic beads as previously described.[6]

On-bead Digestion:

- After the final wash of the affinity purification, remove the supernatant.
- Resuspend the beads in 20 µL of 50 mM ammonium bicarbonate containing 1 µg of sequencing-grade modified trypsin.
- Incubate the samples at 37°C for 4 hours with shaking.
- Quickly centrifuge the tubes, magnetize the beads, and transfer the partially digested sample to a fresh tube.
- Add an extra 2.5 µL of 20 mM Tris-HCl pH 8 containing 250 ng of trypsin.
- Incubate the samples for 3 hours at 37°C.
- Add 1 µL of 50% formic acid to stop the reaction.
- Store the samples at -80°C until mass spectrometry analysis.

Mass Spectrometry Data Acquisition (SWATH):

- Analyze the digested samples on a 5600 TripleTOF mass spectrometer using a Nanoflex cHiPLC system at 200 nL/min.
- Use a C18 column chip (3 µm × 75 µm × 15 cm).

- Buffer A: 0.1% formic acid in water; Buffer B: 0.1% formic acid in acetonitrile.
- Apply an acetonitrile gradient over 120 minutes (2-35% buffer B over 85 min, 40-60% buffer B over 5 min, 60-90% buffer B over 5 min, hold at 90% buffer B for 8 min, and return to 2% B at 105 min).

Cellular Thermal Shift Assay (CETSA)

This is a representative protocol for assessing the target engagement of NVP-AUY922 with HSP90 in intact cells, based on the principle of ligand-induced thermal stabilization.

Cell Treatment:

- Culture cancer cells to 70-80% confluency.
- Treat cells with varying concentrations of NVP-AUY922 or DMSO (vehicle control) for a specified time (e.g., 1-4 hours) at 37°C.

Heating and Lysis:

- Harvest the cells and wash them with PBS.
- Resuspend the cell pellets in PBS containing protease inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
- Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
- Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.

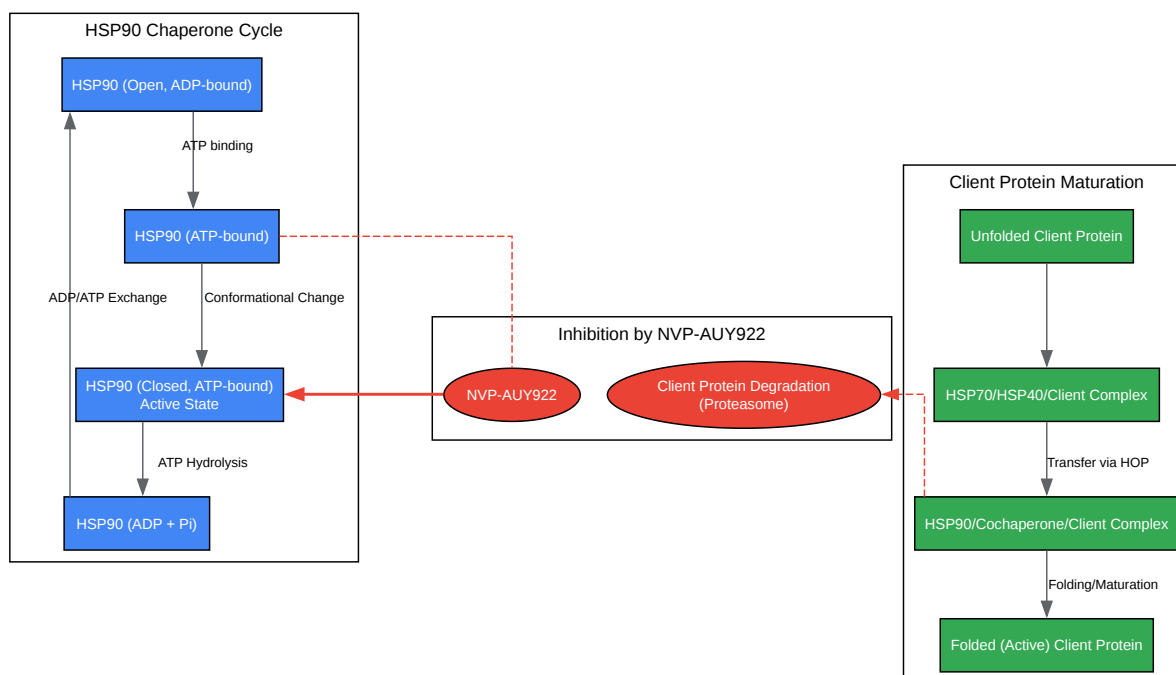
Protein Analysis:

- Collect the supernatant (soluble fraction).

- Analyze the levels of soluble HSP90 and a loading control (e.g., GAPDH) in each sample by Western blotting.
- Quantify the band intensities to determine the melting curves and the thermal shift induced by NVP-AUY922 binding.

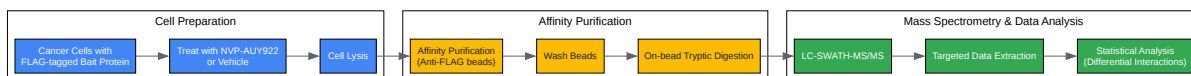
Visualizations

Signaling Pathways and Experimental Workflows



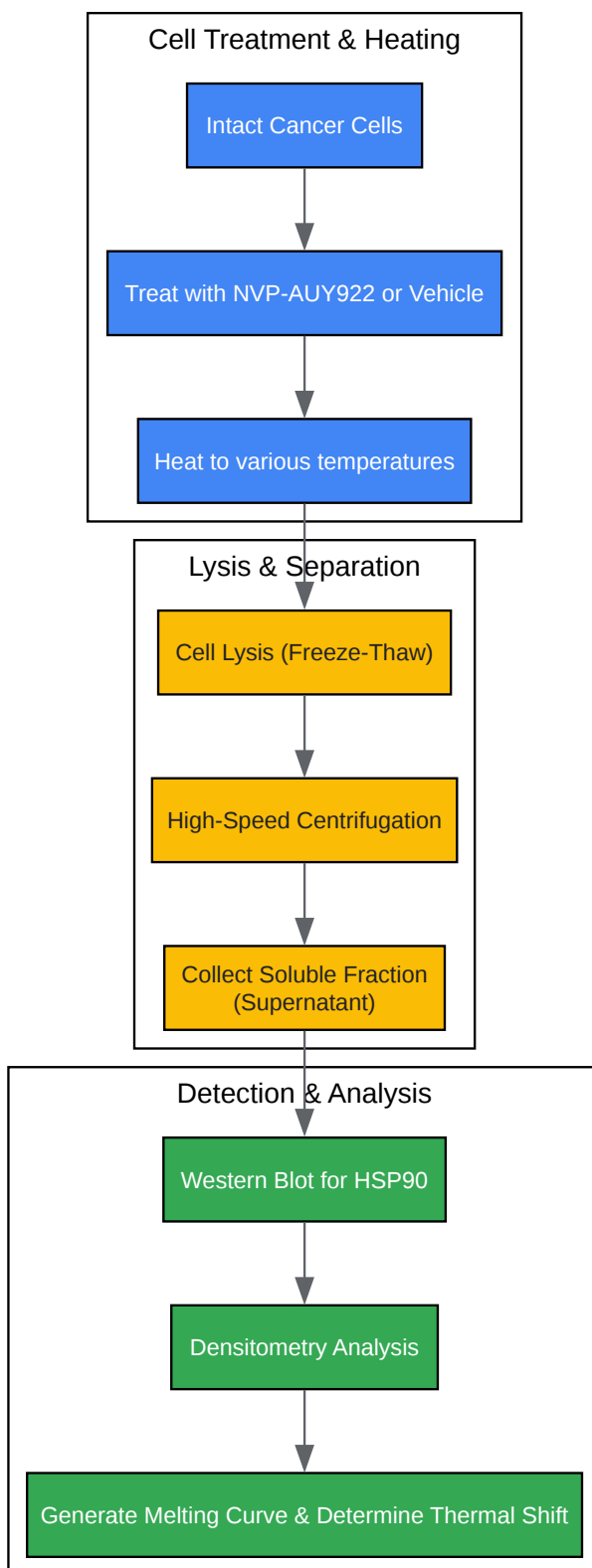
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Caption: HSP90 chaperone cycle and its inhibition by NVP-AUY922.



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Caption: Workflow for Affinity Purification Mass Spectrometry (AP-MS).



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Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

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